(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one
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Overview
Description
(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a quinoline moiety attached to a chromen-4-one core via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one typically involves the condensation of 6-methylquinoline with chromen-4-one derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, leading to potential anticancer activity. Additionally, the compound may inhibit certain enzymes, contributing to its antimicrobial properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one
- (3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-5-yl)methylidene]chromen-4-one
- (3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-2-one
Uniqueness
(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
75535-23-8 |
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Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one |
InChI |
InChI=1S/C21H21NO2/c1-2-22-11-5-6-16-12-15(9-10-19(16)22)13-17-14-24-20-8-4-3-7-18(20)21(17)23/h3-4,7-10,12-13H,2,5-6,11,14H2,1H3/b17-13+ |
InChI Key |
FSVYQLFYLOIGTE-GHRIWEEISA-N |
Isomeric SMILES |
CCN1CCCC2=C1C=CC(=C2)/C=C/3\COC4=CC=CC=C4C3=O |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)C=C3COC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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